molecular formula C8H5N4O2+ B14374486 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium CAS No. 91487-20-6

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium

Cat. No.: B14374486
CAS No.: 91487-20-6
M. Wt: 189.15 g/mol
InChI Key: SEUZRXAXQZJLTN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium is a chemical compound with the molecular formula C₆H₆N₂O₂This compound is also referred to by other names such as phthalhydrazide and phthalazine-1,4-dione .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce hydrazine-based compounds .

Scientific Research Applications

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium involves its interaction with specific molecular targets and pathways. The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Phthalhydrazide: Similar in structure but lacks the diazonium group.

    Phthalazine-1,4-dione: Another related compound with similar chemical properties.

    2,3-Dihydrophthalazine-1,4-dione: Shares the phthalazine core structure.

Uniqueness

This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile in various research fields .

Properties

CAS No.

91487-20-6

Molecular Formula

C8H5N4O2+

Molecular Weight

189.15 g/mol

IUPAC Name

1,4-dioxo-2,3-dihydrophthalazine-6-diazonium

InChI

InChI=1S/C8H4N4O2/c9-10-4-1-2-5-6(3-4)8(14)12-11-7(5)13/h1-3,9H/p+1

InChI Key

SEUZRXAXQZJLTN-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C=C1[N+]#N)C(=O)NNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.